Chemical structure analysis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid
Chemical structure analysis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid
An In-depth Technical Guide to the Chemical Structure Analysis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid
Introduction
The piperazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous FDA-approved drugs.[1] Within this class, substituted oxopiperazines represent a critical subclass, acting as conformationally constrained dipeptide mimics that are invaluable in drug discovery.[2][3] (5-Methyl-3-oxopiperazin-2-yl)acetic acid is a chiral heterocyclic compound featuring this important scaffold. Its structure presents several analytical challenges, including the presence of multiple functional groups, two stereocenters, and the potential for complex conformational isomerism.
A comprehensive structural elucidation is paramount for any research or development program involving this molecule. It ensures identity, purity, and provides the foundational data needed to understand its physicochemical properties and build robust structure-activity relationships (SAR). This guide offers a multi-platform analytical strategy, detailing the core spectroscopic and chromatographic techniques required for an unambiguous and thorough characterization of (5-Methyl-3-oxopiperazin-2-yl)acetic acid. We will explore the causality behind methodological choices, providing not just the "how" but the "why," to empower researchers in their analytical endeavors.
Foundational Molecular Attributes
Before delving into complex spectral analysis, establishing the fundamental properties of the molecule is the first step.
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IUPAC Name: (5-Methyl-3-oxopiperazin-2-yl)acetic acid
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Molecular Formula: C₇H₁₂N₂O₃
The structure contains two chiral centers at the C2 and C5 positions. This gives rise to the possibility of four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) pair are enantiomers, as are the (2R, 5S) and (2S, 5R) pair. The relationship between, for example, the (2R, 5R) and (2R, 5S) isomers is diastereomeric. These stereoisomers can exhibit significantly different biological activities, making their separation and individual characterization crucial.[6][7]
Caption: 2D structure of (5-Methyl-3-oxopiperazin-2-yl)acetic acid with stereocenters marked.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules.[8] For (5-Methyl-3-oxopiperazin-2-yl)acetic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for complete assignment.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially leading to the observation of cis/trans isomers in solution, which would complicate the spectrum by doubling some signals.[9][10]
Predicted ¹H NMR Signals:
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-COOH (1H): A broad singlet, typically downfield (>10 ppm). Its presence can be confirmed by its disappearance upon D₂O exchange.
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-NH- (Ring, 2H): Two separate signals, likely broad, in the range of 6-8 ppm. Their positions are solvent-dependent. The amide N-H (at N1) and the secondary amine N-H (at N4) will have distinct chemical shifts.
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-CH- (at C2, 1H): A multiplet, coupled to the adjacent CH₂ of the acetic acid group and the CH₂ at C6. Its chemical shift will be influenced by the adjacent amide and nitrogen, likely in the 3.5-4.5 ppm range.
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-CH- (at C5, 1H): A multiplet, coupled to the methyl group and the CH₂ at C6. Expected in the 3.0-4.0 ppm range.
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-CH₂- (Acetic Acid, 2H): These two protons are diastereotopic due to the adjacent C2 stereocenter. They will appear as a complex multiplet, likely an AB quartet further split by the C2 proton. Expected around 2.5-3.0 ppm.
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-CH₂- (at C6, 2H): These protons are also diastereotopic and will couple with each other and with the protons at C2 and C5, leading to a complex multiplet pattern, likely in the 3.0-3.8 ppm range.
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-CH₃ (at C5, 3H): A doublet, coupled to the C5 proton, expected in the 1.0-1.5 ppm range.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
Predicted ¹³C NMR Signals:
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-C=O (Carboxylic Acid): ~170-175 ppm.
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-C=O (Amide/Lactam): ~165-170 ppm. Carbonyl shifts in cyclic amides are typically found in this range.[8][11]
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-CH- (at C2): ~50-60 ppm.
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-CH- (at C5): ~45-55 ppm.
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-CH₂- (at C6): ~40-50 ppm.
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-CH₂- (Acetic Acid): ~35-45 ppm.
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-CH₃ (at C5): ~15-25 ppm.
Data Presentation: Predicted NMR Assignments
| Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 | br s | 170 - 175 |
| Amide (-C=O) | - | - | 165 - 170 |
| Amine/Amide (-NH) | 6 - 8 | br s | - |
| C2-H | 3.5 - 4.5 | m | 50 - 60 |
| C5-H | 3.0 - 4.0 | m | 45 - 55 |
| C6-H₂ | 3.0 - 3.8 | m | 40 - 50 |
| Acetic Acid -CH₂- | 2.5 - 3.0 | m | 35 - 45 |
| C5-CH₃ | 1.0 - 1.5 | d | 15 - 25 |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable NH and OH protons) in a 5 mm NMR tube.[8][12]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
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1D ¹H Acquisition: Acquire a standard ¹H spectrum to assess purity and observe proton signals.
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D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to -COOH and -NH protons will broaden or disappear, confirming their assignment.
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1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon signals.
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2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks (e.g., to confirm the C5-H to C5-CH₃ coupling).
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2D HSQC/HMQC Acquisition: Perform a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and providing structural clues through the analysis of fragmentation patterns.[12] Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this, typically observing the protonated molecule [M+H]⁺ in positive ion mode.
Predicted Fragmentation Pathways
The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, but common pathways involve cleavages of the C-N and C-C bonds within the ring.[13][14]
Key Predicted Fragments:
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[M+H]⁺: Expected at m/z 173.09. This confirms the molecular weight.
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Loss of H₂O: A fragment at m/z 155.08 from the loss of water from the carboxylic acid.
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Loss of CO₂: Decarboxylation of the molecular ion could lead to a fragment at m/z 129.10.
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Cleavage of Acetic Acid Side Chain: Loss of the entire CH₂COOH group (59 Da) would result in a fragment at m/z 114.08.
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Ring Cleavage: Piperazine rings commonly fragment via cleavage of the C-N bonds.[13] This can lead to a variety of smaller fragments, providing a fingerprint for the core structure. A characteristic fragmentation could involve the loss of the CH₃-CH-NH portion.
Caption: Proposed ESI-MS fragmentation pathway for the target molecule.
Experimental Protocol: LC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture like water/acetonitrile or water/methanol with 0.1% formic acid to promote protonation.
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Chromatography (Optional but Recommended): Use a reverse-phase C18 column to ensure sample purity before it enters the mass spectrometer. A gradient elution from high aqueous to high organic is standard.
-
MS Ionization: Employ an Electrospray Ionization (ESI) source in positive ion mode.
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Full Scan MS: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion and confirm the molecular weight.
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Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 173.09) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum to observe the characteristic fragments and confirm the structure.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Very broad |
| Amine/Amide (-NH) | N-H Stretch | 3200 - 3500 | Medium, broad |
| Aliphatic (-CH, -CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Strong, sharp |
| Carboxylic Acid (-C=O) | C=O Stretch | 1700 - 1725 | Strong, sharp |
| Amide (-C=O) | C=O Stretch | 1650 - 1680 | Strong, sharp (Amide I) |
| Amine/Amide (-NH) | N-H Bend | 1510 - 1560 | Medium (Amide II) |
| Piperazine Ring | C-N Stretch | 1000 - 1250 | Medium |
The presence of two distinct C=O stretching bands is a key diagnostic feature to confirm both the carboxylic acid and the cyclic amide moieties.
Stereochemical Analysis: Defining the 3D Architecture
As a chiral molecule, determining the relative (cis/trans) and absolute (R/S) stereochemistry is a critical final step.[1]
Analytical Workflow for Stereochemistry
Caption: Workflow for the complete stereochemical elucidation of the molecule.
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Relative Stereochemistry (cis/trans): The spatial relationship between the methyl group at C5 and the acetic acid group at C2 can be determined using 2D NMR, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. A NOESY spectrum shows correlations between protons that are close in space. For the cis isomer, a cross-peak would be expected between the C5-H proton and the C2-H proton. For the trans isomer, this correlation would be absent or very weak.
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Absolute Stereochemistry (R/S):
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Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating enantiomers.[15] By using a chiral stationary phase, the enantiomeric pairs can be resolved, allowing for their isolation and quantification.
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X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure, including the absolute stereochemistry, provided a suitable single crystal of one of the pure enantiomers can be grown.[16]
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Conclusion
The structural analysis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid requires an integrated, multi-technique approach. The combination of 1D and 2D NMR spectroscopy is essential to piece together the molecular framework and determine relative stereochemistry. Mass spectrometry provides definitive confirmation of the molecular weight and offers corroborating structural evidence through fragmentation analysis. IR spectroscopy serves as a quick and reliable check for the presence of key functional groups. Finally, chiral chromatography and X-ray crystallography are indispensable for resolving and assigning the absolute stereochemistry. This comprehensive analytical workflow provides the robust and reliable data package required by researchers, scientists, and drug development professionals to confidently advance their work with this important class of molecules.
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